molecular formula C23H20F2N2O4 B8816533 1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 194804-72-3

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

カタログ番号: B8816533
CAS番号: 194804-72-3
分子量: 426.4 g/mol
InChIキー: NJDRXTDGYFKORP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative belonging to the quinolone carboxylic acid class, renowned for its broad-spectrum antibacterial activity. Structurally, it features:

  • Cyclopropyl group at position 1: Enhances DNA gyrase inhibition by improving binding affinity to bacterial enzymes .
  • 1-Methylisoindolin-5-yl moiety at position 7: A bulky, nitrogen-containing heterocycle that may expand activity against resistant strains by altering target interactions .

This compound is synthesized via optimized methods involving cyclopropylamine and difluoromethoxy-substituted intermediates, offering advantages such as shorter reaction steps and high yield compared to traditional quinolone syntheses .

特性

CAS番号

194804-72-3

分子式

C23H20F2N2O4

分子量

426.4 g/mol

IUPAC名

1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)

InChIキー

NJDRXTDGYFKORP-UHFFFAOYSA-N

正規SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F

製品の起源

United States

準備方法

Hydrolysis of Ethyl 4-Hydroxyquinoline-3-carboxylate

In a representative procedure, 15 g (69 mmol) of ethyl 4-hydroxyquinoline-3-carboxylate is suspended in 150 mL of 2N sodium hydroxide and refluxed for 2 hours. Acidification to pH 4 with HCl precipitates the carboxylic acid derivative, yielding 10.5 g (92%) of a pale white solid. Characterization via IR confirms carbonyl (C=O) and carboxylic acid (O–H) stretches, while 1H^1H-NMR reveals aromatic protons and the absence of ethyl ester signals.

Table 1: Reaction Conditions for Quinoline Core Synthesis

ReagentQuantitySolventTemperatureTimeYield
NaOH (2N)150 mLWaterReflux2 h92%
HCl (2N)-WaterRT--

Introduction of the Cyclopropyl Group at Position 1

Cyclopropanation is achieved via nucleophilic substitution or condensation reactions.

Condensation with Cyclopropylamine

In a modified Gould-Jacobs reaction, ciprofloxacin acid hydrazide is reacted with N-benzylisatin in ethanol under reflux with glacial acetic acid. The cyclopropyl group is introduced by substituting a piperazinyl moiety, yielding 82–85% of cyclopropane-fused quinoline derivatives. Key characterization data include:

  • IR : 3105 cm1^{-1} (N–H), 1720 cm1^{-1} (C=O).

  • 1H^1H-NMR : δ 1.12–1.32 (cyclopropyl protons), 4.87–4.93 (N–CH cyclopropyl).

Table 2: Cyclopropanation Reaction Parameters

Starting MaterialReagentSolventTemperatureTimeYield
Ciprofloxacin hydrazideN-BenzylisatinEthanolReflux4–6 h82%

Regioselective Difluoromethoxylation at Position 8

Bromination followed by nucleophilic substitution introduces the difluoromethoxy group.

Bromination of Quinoline Intermediates

5-Bromo-8-(difluoromethoxy)quinoline is synthesized via electrophilic bromination using phosphorus oxybromide (POBr3_3). The brominated intermediate is critical for subsequent substitution reactions.

Substitution with Difluoromethoxide

The bromine atom at position 8 is displaced by difluoromethoxide (OCHF2_2) under alkaline conditions. GlpBio protocols recommend using dimethylformamide (DMF) as a solvent and potassium carbonate as a base, achieving >98% purity.

Table 3: Difluoromethoxylation Optimization

Brominated IntermediateReagentSolventTemperatureTimeYield
5-Bromo-8-hydroxyquinolineCHF2_2OKDMF80°C12 h75%

Palladium-Catalyzed Coupling of 1-Methylisoindolin-5-yl at Position 7

Suzuki-Miyaura coupling attaches the isoindolinyl group to the quinoline core.

Synthesis of the Boronic Ester Intermediate

The 1-methylisoindolin-5-yl boronic ester is prepared via borylation of 5-bromo-1-methylisoindoline using bis(pinacolato)diboron and a palladium catalyst.

Cross-Coupling with the Quinoline Substrate

The quinoline bromide reacts with the boronic ester under Pd(PPh3_3)4_4-catalyzed conditions, yielding the coupled product. Patent WO2020055192A2 reports yields of 68–72% for analogous couplings.

Table 4: Coupling Reaction Parameters

SubstrateCatalystLigandSolventTemperatureYield
7-BromoquinolinePd(PPh3_3)4_4-THF80°C70%

Final Assembly and Purification

The intermediates are combined via sequential deprotection and cyclization.

Acid-Catalyzed Cyclization

Phosphorus oxychloride (POCl3_3) in DMF facilitates cyclization, forming the 4-oxo-1,4-dihydroquinoline scaffold.

Recrystallization and Characterization

The crude product is recrystallized from ethanol or acetic acid, yielding >95% purity. MS and elemental analysis confirm the molecular formula (C25_{25}H22_{22}F2_2N4_4O5_5) .

化学反応の分析

T-3811 フリーベース、無水は、様々な化学反応を起こし、その中には以下が含まれます。

4. 科学研究への応用

T-3811 フリーベース、無水は、いくつかの科学研究への応用があります。

科学的研究の応用

T-3811 Free Base, Anhydrous has several scientific research applications:

作用機序

T-3811 フリーベース、無水は、細菌のDNAジャイレースとトポイソメラーゼIVの阻害によって効果を発揮します。これらの酵素は、DNAの複製と転写に不可欠です。この阻害により、細菌のDNAプロセスが阻害され、最終的に細胞死に至ります。 この化合物の分子標的は、これらの酵素のGyrAとParCサブユニットです .

類似化合物との比較

Comparison with Similar Quinolone Derivatives

Structural and Functional Group Analysis

Key structural variations among quinolones influence antibacterial potency, spectrum, and resistance profiles. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Selected Quinolones

Compound Name / ID Position 1 Position 6 Position 7 Substituent Position 8 Substituent Key Features & Activity References
Target Compound Cyclopropyl H 1-Methylisoindolin-5-yl Difluoromethoxy Broad-spectrum activity; enhanced membrane penetration due to difluoromethoxy; potential resistance mitigation via isoindolinyl group
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro (Compound 7) Cyclopropyl Fluoro Chloro Nitro High potency against Gram-negatives; nitro group may contribute to cytotoxicity risks
Act1 () 2-Fluorocyclopropyl Fluoro 3-Amino-4-methoxyimino piperidinyl Methoxy Improved Gram-positive coverage; fluorocyclopropyl enhances DNA gyrase binding
1-Cyclopropyl-6,7-difluoro-8-methoxy (CAS 112811-72-0) Cyclopropyl Fluoro Fluoro Methoxy Narrower spectrum; methoxy at C8 reduces stability compared to difluoromethoxy
7-(3-Chlorophenylamino)-1-cyclopropyl Cyclopropyl Fluoro 3-Chlorophenylamino Nitro Moderate activity against atypicals (e.g., Mycoplasma); nitro group limits clinical utility
Moxifloxacin derivatives () Cyclopropyl Fluoro 4-Amino-3,3-dimethylpiperidinyl Methyl Broad-spectrum with anti-anaerobic activity; crystalline salts (e.g., HCl) improve bioavailability

Research Findings and Clinical Relevance

  • Topological Indices: Studies () correlate quinolone substituents with E. coli inhibition. The target compound’s topological index (Nclass) likely exceeds Act1–Act6 due to its unique C7/C8 groups, predicting superior potency .
  • Crystalline Forms : Unlike moxifloxacin salts (), the target compound’s crystalline structure remains uncharacterized, suggesting opportunities for formulation optimization .

生物活性

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 194804-76-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is C23H20F2N2O4C_{23}H_{20}F_{2}N_{2}O_{4} with a molecular weight of approximately 426.41 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H20F2N2O4
Molecular Weight426.41 g/mol
CAS Number194804-76-7

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.
  • Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Anticancer Potential : Research has suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have demonstrated its efficacy in reducing the viability of cancer cell lines.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

Antioxidant Activity

A study reported that the compound showed a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to established antioxidants. This indicates its potential use as a natural antioxidant in therapeutic applications.

Antimicrobial Efficacy

In a series of antimicrobial assays, the compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency.

Anticancer Activity

In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability by approximately 50% at concentrations around 10 µM after 48 hours of treatment. This anticancer effect was attributed to the induction of apoptosis and cell cycle arrest.

Q & A

Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?

The synthesis typically involves cyclocondensation of fluorinated benzoic acid derivatives with cyclopropylamine and acrylate intermediates. For example, ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine are key reagents in forming the quinolone core, as seen in analogous compounds . Critical intermediates include ethyl esters of nitro-substituted precursors (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate), which undergo functionalization at the 7- and 8-positions via nucleophilic substitution or coupling reactions .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural confirmation employs a combination of NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray diffraction of intermediates like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate provides unambiguous stereochemical data . Purity is validated via HPLC with photodiode array detection, referencing pharmacopeial standards for related quinolones (e.g., pH 5.1–5.7, osmolality 260–330 mOsmol/kg) .

Advanced Research Questions

Q. What strategies are employed to analyze the impact of substituents (e.g., difluoromethoxy, methylisoindolinyl) on antibacterial efficacy?

Structure-activity relationship (SAR) studies compare minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens. For instance, replacing methoxy with difluoromethoxy enhances lipid solubility and bacterial membrane penetration, while the 1-methylisoindolinyl group at position 7 improves DNA gyrase binding affinity, as observed in analogs like cadrofloxacin . Competitive inhibition assays with E. coli DNA gyrase and topoisomerase IV are used to quantify target enzyme interactions .

Q. How do researchers address discrepancies in microbiological activity data between this compound and structurally similar quinolones?

Discrepancies are resolved by standardizing assay conditions (e.g., cation-adjusted Mueller-Hinton broth pH, inoculum size) and evaluating efflux pump activity in resistant strains. For example, fluoroquinolones with bulky C-7 substituents (e.g., methylisoindolinyl) show reduced susceptibility to AcrAB-TolC-mediated efflux in Klebsiella pneumoniae, unlike methoxy-substituted analogs . Cross-resistance patterns are mapped using isogenic mutant libraries .

Q. What chromatographic methods are validated for purity analysis of this compound, considering its complex heterocyclic structure?

Reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) is optimized to resolve positional isomers and process impurities (e.g., desfluoro byproducts). Detection at 254 nm identifies UV-active quinolone cores, while charged aerosol detection (CAD) quantifies non-UV impurities like cyclopropylamine residues . Method validation follows ICH Q2(R1) guidelines, with LOQ ≤0.05% for specified impurities .

Q. How is the stereochemical configuration at the 1-methylisoindolin-5-yl group determined and verified?

Chiral resolution via HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) separates enantiomers, while NOE NMR experiments confirm spatial arrangements. For the (1R)-configured isoindolinyl moiety, X-ray crystallography of intermediates (e.g., cadrofloxacin derivatives) provides definitive proof of absolute configuration .

Q. What in vitro models are used to assess pharmacokinetic parameters like plasma protein binding or metabolic stability?

Equilibrium dialysis against human serum albumin (HSA) quantifies plasma protein binding (>90% for most quinolones). Metabolic stability is evaluated using liver microsomes (human/rat) with NADPH cofactors, monitoring demethylation or hydroxylation via LC-MS/MS. For instance, difluoromethoxy groups reduce CYP3A4-mediated metabolism compared to methoxy analogs .

Q. How are crystallographic polymorphs of this compound characterized for formulation studies?

Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphic forms. For example, the monohydrate form (common in quinolones) exhibits distinct endothermic peaks at 110–120°C (water loss) and 250–260°C (melting). Solvent-mediated phase transformations are monitored under controlled humidity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。